molecular formula C18H11BrFN3OS2 B2683622 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941878-19-9

5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2683622
CAS No.: 941878-19-9
M. Wt: 448.33
InChI Key: GHCUJVYIKOWUAQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a bromine atom, and a pyridin-2-ylmethyl group Additionally, it contains a 4-fluorobenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: Starting with a thiophene derivative, the bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents such as HOBt.

    Attachment of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is attached to the thiophene core.

    Incorporation of the 4-Fluorobenzo[d]thiazole Moiety: This can be achieved through a condensation reaction between the appropriate benzo[d]thiazole derivative and the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Amines or reduced carboxamide derivatives

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique electronic structure might make it suitable for use in organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests it could engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • 5-bromo-N-(4-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom in the benzo[d]thiazole moiety can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity and selectivity compared to similar compounds.

Properties

IUPAC Name

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3OS2/c19-15-8-7-14(25-15)17(24)23(10-11-4-1-2-9-21-11)18-22-16-12(20)5-3-6-13(16)26-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCUJVYIKOWUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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